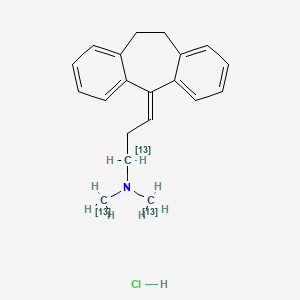

Amitriptyline-13C3 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

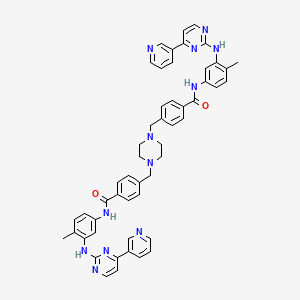

Amitriptyline-13C3 Hydrochloride is a labeled compound of amitriptyline hydrochloride, where three carbon atoms are replaced with carbon-13 isotopes. Amitriptyline hydrochloride is a tricyclic antidepressant primarily used to treat major depressive disorder, neuropathic pain, and for the prevention of migraines and chronic tension headaches . The labeled version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of amitriptyline.

Aplicaciones Científicas De Investigación

Amitriptyline-13C3 Hydrochloride is widely used in scientific research for various applications:

Chemistry: Used as a tracer in studies involving the synthesis and degradation of amitriptyline.

Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of amitriptyline in biological systems.

Medicine: Used in clinical research to study the efficacy and safety of amitriptyline in treating various conditions.

Industry: Utilized in the development of analytical methods for the detection and quantification of amitriptyline in pharmaceutical formulations .

Safety and Hazards

Amitriptyline Hydrochloride has several hazards associated with it. It is very toxic to aquatic life with long-lasting effects. It can cause damage to organs and is suspected of damaging fertility or the unborn child. It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Direcciones Futuras

Amitriptyline is a tricyclic antidepressant used to treat symptoms of depression and is used off-label for insomnia, migraine prevention, ADHD, eating disorders, bipolar disorder, anxiety, psychotic disorders, and some types of pain . The future directions of Amitriptyline Hydrochloride could include further exploration of these off-label uses and continued research into its mechanism of action.

Métodos De Preparación

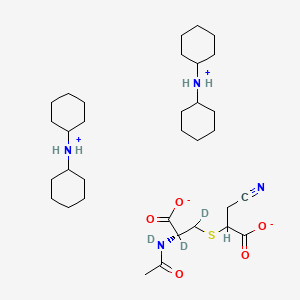

Synthetic Routes and Reaction Conditions: The synthesis of Amitriptyline-13C3 Hydrochloride involves the incorporation of carbon-13 isotopes into the amitriptyline molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the incorporation of the isotopes without altering the chemical structure of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced synthesis techniques to ensure the consistency and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the incorporation of carbon-13 isotopes and the purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Amitriptyline-13C3 Hydrochloride undergoes various chemical reactions, including:

Reduction: This reaction involves the gain of electrons, leading to the formation of reduced metabolites.

Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of different derivatives of amitriptyline

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically under anhydrous conditions.

Substitution: Common reagents include halogenating agents and nucleophiles, typically under controlled temperatures and solvent conditions

Major Products Formed:

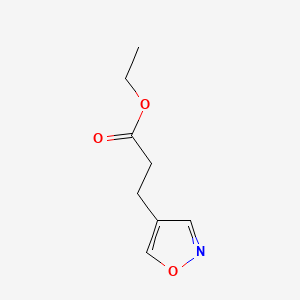

Oxidation: Hydroxylated metabolites such as (E)-10-hydroxynortriptyline.

Reduction: Reduced metabolites such as nortriptyline.

Substitution: Various derivatives depending on the substituent introduced

Mecanismo De Acción

Amitriptyline-13C3 Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system. This inhibition increases the synaptic concentration of these neurotransmitters, enhancing their activity and leading to improved mood and pain relief. The molecular targets include adrenergic and serotonergic neurons, where the compound binds to the transporters responsible for the reuptake of these neurotransmitters .

Comparación Con Compuestos Similares

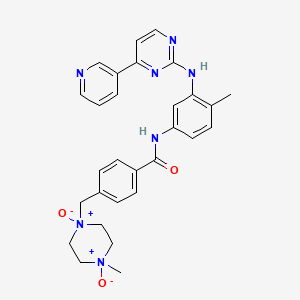

Nortriptyline: A metabolite of amitriptyline with similar antidepressant and analgesic properties.

Imipramine: Another tricyclic antidepressant with similar mechanisms of action but different side effect profiles.

Desipramine: A tricyclic antidepressant with a higher selectivity for norepinephrine reuptake inhibition compared to serotonin .

Uniqueness: Amitriptyline-13C3 Hydrochloride is unique due to the incorporation of carbon-13 isotopes, making it a valuable tool in research for tracking and studying the pharmacokinetics and metabolism of amitriptyline. This labeled compound allows for precise and accurate measurements in various analytical techniques, providing insights into the behavior of amitriptyline in biological systems .

Propiedades

IUPAC Name |

N,N-di((113C)methyl)-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)(113C)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1+1,2+1,15+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYRPLNVJVHZGT-DGIKSOBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

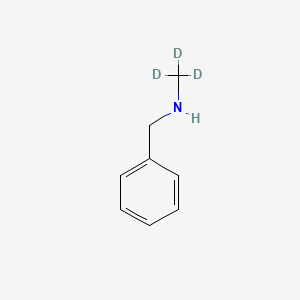

[13CH3]N([13CH3])[13CH2]CC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B589684.png)